molecular formula C5H5N5O4 B14645209 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- CAS No. 54753-13-8

1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)-

Cat. No.: B14645209
CAS No.: 54753-13-8
M. Wt: 199.12 g/mol
InChI Key: QYGABHAERYLQED-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of nitro groups and an allyl group in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- can be achieved through several methods. One common method involves the nitration of 1H-1,2,4-triazole derivatives. The process typically starts with the preparation of potassium 3,5-dinitro-1,2,4-triazolate from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite and sulfuric acid . The compound is then purified by sublimation in vacuo at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from 2-cyanoguanidine and hydrazine hydrate without isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate can result in the formation of azidotriazole impurities . This method highlights the importance of controlling reaction conditions to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

    Substitution reagents: Such as halogens or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3,5-diamino-1-(2-propenyl)-1H-1,2,4-triazole .

Scientific Research Applications

1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- include:

Uniqueness

The uniqueness of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- lies in its combination of nitro groups and an allyl group. This combination imparts unique chemical properties, making it suitable for specific applications in chemistry, biology, and industry .

Properties

CAS No.

54753-13-8

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

3,5-dinitro-1-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C5H5N5O4/c1-2-3-8-5(10(13)14)6-4(7-8)9(11)12/h2H,1,3H2

InChI Key

QYGABHAERYLQED-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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